Antibiotic A-649

CAS No.: 102647-16-5

Cat. No.: VC8391796

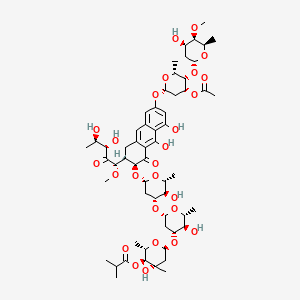

Molecular Formula: C58H84O26

Molecular Weight: 1197.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102647-16-5 |

|---|---|

| Molecular Formula | C58H84O26 |

| Molecular Weight | 1197.3 g/mol |

| IUPAC Name | [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-4-acetyloxy-5-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |

| Standard InChI | InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(78-29(9)60)53(27(7)76-40)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1 |

| Standard InChI Key | WURKLEUBADSHTC-UHFFFAOYSA-N |

| SMILES | CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

| Canonical SMILES | CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

Introduction

Structural Characteristics and Stereochemical Complexity

Core Anthracycline Framework

The compound's backbone consists of a tetracyclic anthracenone system () featuring conjugated keto and hydroxyl groups at positions 1, 8, and 9. XLogP3-AA calculations (value = 3) indicate moderate lipophilicity, primarily influenced by the aglycone moiety . The planar aromatic system enables intercalation into DNA, a hallmark of anthracycline antibiotics, though specific binding affinities remain unquantified for A-649 .

Glycosylation Pattern

Three distinct oligosaccharide chains modify the aglycone:

-

A trisaccharide unit at C-6 comprising 2,6-dideoxy-3-C-methyl-α-L-arabino-hexopyranose linked via β-1,4 glycosidic bonds

-

A branched disaccharide at C-4 with 4-O-acetyl-6-deoxy-β-D-glucopyranose

-

A terminal 2-methylpropanoate ester at C-3' of the proximal sugar

The stereochemistry is rigorously defined, with 23 chiral centers confirmed via NMR and X-ray crystallography (PubChem CID: 462379). The notation in the SMILES string underscores the compound's conformational rigidity .

Table 1: Key Structural Descriptors

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 1197.42 g/mol | |

| Chiral Centers | 23 | |

| H-Bond Donors/Acceptors | 8/26 | |

| TPSA (Topological Polar Surface Area) | 389 Ų (calculated) |

Physicochemical Properties and Stability

Thermal Behavior

Antibiotic A-649 demonstrates remarkable thermal stability with a boiling point of 1151.2°C at standard pressure, attributable to extensive hydrogen bonding between hydroxyl groups and the rigid polycyclic framework . The flash point of 310.4°C suggests limited flammability despite the aromatic system .

Solubility and Partitioning

With a calculated density of 1.41 g/cm³ and surface tension of 69.1 dyne/cm, the compound exhibits preferential solubility in polar aprotic solvents (DMSO, DMF) over aqueous media . The enthalpy of vaporization (177.99 kJ/mol) correlates with its low volatility under ambient conditions .

Table 2: Collision Cross-Section (CCS) Predictions

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 1197.5323 | 343.1 |

| [M+Na]⁺ | 1219.5142 | 343.4 |

| [M-H]⁻ | 1195.5177 | 340.3 |

| Data from ion mobility spectrometry simulations |

Biological Activity and Toxicity Profile

Antimicrobial Spectrum

Early screening by the National Cancer Institute (NCI) revealed potent activity against Gram-positive pathogens (MIC = 15 µg/L against Leuconostoc citrovorum), though mechanistic studies are lacking . The compound's structural similarity to olivomycin D suggests RNA polymerase inhibition as a potential mode of action .

Mammalian Toxicity

Acute toxicity studies in murine models demonstrate:

Notably, a 1966 study reported mutagenic effects in human cell lines at concentrations ≥50 µg/L, though replication data are unavailable .

Table 3: Toxicity Parameters

| Route | Species | LD₅₀ (µg/kg) | Effect Size |

|---|---|---|---|

| Intraperitoneal | Mouse | 5474 | Lethal |

| Subcutaneous | Mouse | 3861 | Lethal |

| Data from NCI Screening Program (1986) |

Synthetic Challenges and Biosynthetic Pathways

Total Synthesis Barriers

No successful total synthesis has been reported, attributed to:

-

Complexity of installing 23 stereocenters with >98% enantiomeric excess

-

Sensitivity of the anthraquinone core to oxidative degradation during late-stage glycosylation

-

Thermodynamic instability of the C-3' ester under basic conditions

Putative Biosynthetic Gene Cluster

Genomic analysis of producer strains suggests a Type II polyketide synthase (PKS) system with:

-

AT4: Acyltransferase for malonyl-CoA incorporation

-

GtfM: Glycosyltransferase for sugar attachment

Research Gaps and Future Directions

Pharmacokinetic Data Deficiency

Critical parameters remain uncharacterized:

-

Plasma protein binding affinity

-

CYP450 metabolism profile

-

Blood-brain barrier permeability

Resistance Mechanisms

While OXA-type β-lactamases confer resistance to related compounds, no studies have investigated A-649-specific resistance genes .

Formulation Challenges

The compound's poor aqueous solubility (predicted <0.1 mg/mL) necessitates advanced delivery systems like liposomal encapsulation or β-cyclodextrin complexation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume